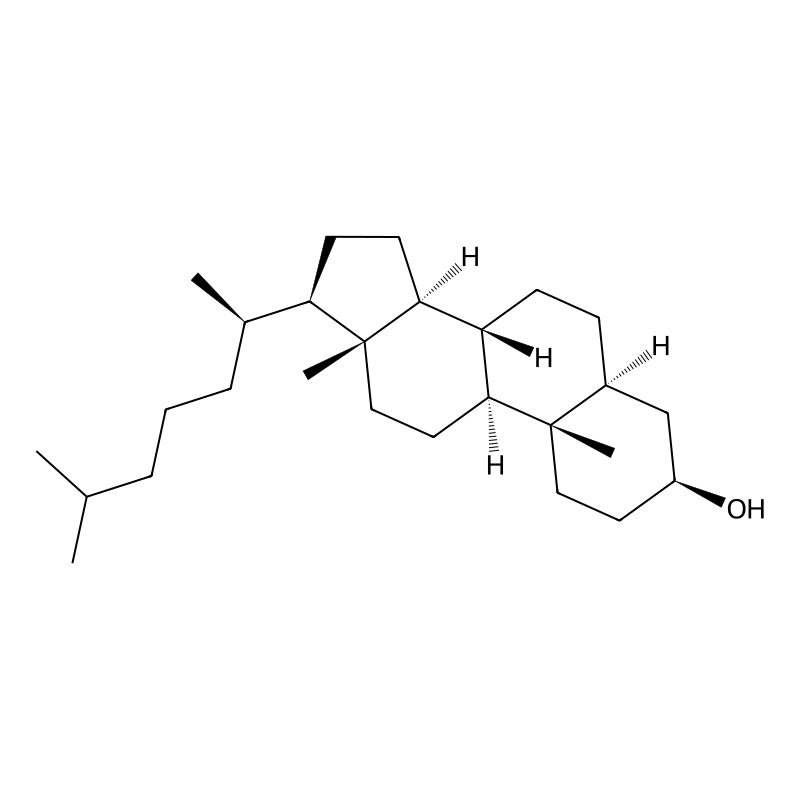

Dihydrocholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cholesterol Metabolism and Atherosclerosis

Cholestanol, structurally similar to cholesterol but with a saturated hydroxyl group, plays a complex role in cholesterol metabolism. Studies suggest it can influence cholesterol absorption, transport, and excretion []. Research investigating its interaction with Niemann-Pick C1 disease, a lysosomal storage disorder affecting cholesterol metabolism, is ongoing []. Additionally, studies are exploring the potential of cholestanol as a biomarker for atherosclerosis, a condition characterized by plaque buildup in arteries [].

Cancer Research

Cholestanol levels have been linked to the development and progression of certain cancers. Research suggests it might influence cell proliferation, migration, and survival in some cancer cell lines []. Studies are investigating the potential of targeting cholestanol metabolism as a therapeutic strategy for specific cancers []. However, further research is needed to fully understand the mechanisms involved and potential clinical implications.

Dihydrocholesterol, also known as 7-dehydrocholesterol, is a sterol compound that serves as a precursor to cholesterol and plays a critical role in the biosynthesis of vitamin D. It is classified as a zoosterol and is found predominantly in the skin of mammals, where it is converted into vitamin D3 upon exposure to ultraviolet B radiation. The compound has the molecular formula C27H44O and is characterized by its unique structure, which includes a double bond at the 7th carbon position.

As mentioned earlier, cholestanol itself doesn't have a known essential function in the body. However, its elevated levels serve as an indicator of abnormal cholesterol metabolism in CTX. The accumulated cholestanol deposits in various tissues, leading to the characteristic symptoms of the disease [].

- Photochemical Reaction: Upon exposure to UVB light, dihydrocholesterol is converted into previtamin D3, which subsequently transforms into vitamin D3. This process involves breaking a chemical bond in dihydrocholesterol, allowing for the rearrangement of atoms to form vitamin D3 .

- Biosynthesis: In the human body, dihydrocholesterol is synthesized from lathosterol through the action of lathosterol oxidase. This reaction represents one of the final steps in the cholesterol biosynthetic pathway .

Dihydrocholesterol exhibits significant biological activity primarily through its conversion to vitamin D3. Vitamin D3 is essential for calcium homeostasis and bone health, influencing various physiological processes including immune function and cell growth regulation. Deficiencies in vitamin D3 can lead to conditions such as rickets in children and osteomalacia in adults .

Dihydrocholesterol can be synthesized through various methods:

- Natural Biosynthesis: In mammals, it is synthesized from lathosterol via enzymatic action. This occurs mainly in the liver and skin tissues .

- Chemical Synthesis: Laboratory synthesis of dihydrocholesterol can be achieved through multiple synthetic routes involving organic chemistry techniques, although these methods are less common compared to natural biosynthesis.

Dihydrocholesterol has several applications:

- Vitamin D Production: It is primarily used in the production of vitamin D3 supplements and fortified foods. The compound's ability to convert under UV light makes it valuable in dietary formulations .

- Research: Dihydrocholesterol is utilized in biochemical research to study cholesterol metabolism and related disorders.

Several compounds share structural similarities with dihydrocholesterol, each with unique properties:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Cholesterol | C27H46O | Primary sterol in animal cells; essential for cell membrane structure. |

| 8-Dehydrocholesterol | C27H44O | Similar structure but with a double bond at position 8; less biologically active than dihydrocholesterol. |

| Ergosterol | C28H44O | Found in fungi; serves as a precursor for vitamin D2; structurally similar but differs in functional groups. |

| Lathosterol | C27H46O | Precursor to dihydrocholesterol; involved earlier in the cholesterol synthesis pathway. |

Dihydrocholesterol stands out due to its direct role as a precursor for vitamin D3, making it crucial for human health and metabolic processes related to calcium regulation.

Role of 7-Dehydrocholesterol Reductase (DHCR7) in Sterol Homeostasis

DHCR7 catalyzes the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol, the terminal step in the Kandutsch-Russell pathway. This NADPH-dependent enzyme is encoded by the DHCR7 gene and is essential for maintaining sterol balance, as evidenced by Smith-Lemli-Opitz syndrome (SLOS), a developmental disorder caused by DHCR7 mutations. DHCR7 deficiency leads to toxic accumulation of 7-DHC and insufficient cholesterol, disrupting cellular signaling and membrane integrity.

Recent studies reveal that DHCR7 activity is influenced by its interaction with DHCR24, the terminal enzyme of the Bloch pathway. Co-expression experiments demonstrate that DHCR24 enhances DHCR7 activity, suggesting a regulatory "metabolon" complex that channels substrates between pathways. Furthermore, transcriptional regulation of DHCR7 involves sterol regulatory element-binding protein-2 (SREBP-2), which binds to two sterol response elements (SREs) in the promoter region to upregulate expression under low-cholesterol conditions. This dual-layer regulation—transcriptional and protein-protein interaction—ensures precise control over cholesterol and 7-DHC levels.

Cholesterol-Mediated Post-Translational Degradation of DHCR7

Cholesterol exerts feedback inhibition on DHCR7 through accelerated proteasomal degradation. In CHO-7 cells, cycloheximide chase experiments showed that DHCR7 has a half-life of <8 hours, which shortens further upon cholesterol treatment. This degradation is post-translational, as DHCR7 mRNA levels remain stable even when protein abundance declines. Sterol specificity studies indicate that late pathway intermediates, including desmosterol and 24,25-dihydrolanosterol, also trigger DHCR7 degradation, though cholesterol is the most potent.

Notably, DHCR7 lacks a functional sterol-sensing domain (SSD) or dependence on Insig proteins, distinguishing its regulation from HMG-CoA reductase. Mutational analysis of putative cholesterol-binding sites (Y280 and D411) confirmed that these residues do not mediate degradation, suggesting a novel recognition mechanism. Pathogenic DHCR7 variants associated with SLOS, such as T93M and R352W, exhibit reduced protein stability, linking misfolding to enzyme insufficiency. Statins, which lower cholesterol levels, partially restore DHCR7 activity in SLOS patient fibroblasts by alleviating feedback inhibition.

Comparative Analysis of Kandutsch-Russell vs. Bloch Cholesterol Biosynthesis Pathways

The Kandutsch-Russell (K-R) and Bloch pathways diverge in their handling of the Δ24 double bond in the sterol side chain:

| Feature | Kandutsch-Russell Pathway | Bloch Pathway |

|---|---|---|

| Key Intermediate | 7-Dehydrocholesterol (7-DHC) | Desmosterol |

| Terminal Enzyme | DHCR7 | DHCR24 |

| Tissue Prevalence | Skin, brain, preputial gland | Liver, testes, adrenal glands |

| Physiological Role | Vitamin D3 synthesis (skin) | High-flux cholesterol production |

| Regulatory Input | SREBP-2, NF-Y transcription factors | SREBP-2, oxidative stress |

The K-R pathway predominates in tissues requiring 7-DHC for vitamin D3 synthesis, while the Bloch pathway supports rapid cholesterol production in steroidogenic organs. Isotope tracing in mice revealed a hybrid "modified K-R" pathway in most tissues, where early Bloch intermediates (e.g., zymosterol) undergo Δ24 reduction before entering the K-R route. This plasticity allows cells to balance cholesterol synthesis with precursor availability. For example, hepatic cholesterol depletion shifts flux toward the Bloch pathway, increasing desmosterol utilization by 40%.

The adrenal glands represent one of the most metabolically active tissues for 7-dehydrocholesterol transformation, demonstrating robust enzymatic capacity for converting this cholesterol precursor into biologically active steroidal 5,7-diene derivatives [1] [5]. Research conducted across multiple mammalian species, including rats, pigs, rabbits, and dogs, has consistently demonstrated rapid, time-dependent, and dose-dependent metabolism of 7-dehydrocholesterol by adrenal glands ex vivo [1] [9].

The primary metabolic pathway begins with the sequential hydroxylation of 7-dehydrocholesterol through a well-characterized enzymatic cascade [1] [5]. The initial transformation involves the formation of 22-hydroxy-7-dehydrocholesterol as the first intermediate, followed by the subsequent production of 20,22-dihydroxy-7-dehydrocholesterol [1] [9]. This sequential hydroxylation pattern mirrors the established cholesterol side-chain cleavage mechanism but demonstrates enhanced efficiency when 7-dehydrocholesterol serves as the substrate [12] [31].

The terminal product of this adrenal-specific pathway is 7-dehydropregnenolone, which has been definitively identified through retention time analysis, ultraviolet spectroscopy, and mass spectrometry across all tested mammalian species [1] [5] [9]. The production of 7-dehydropregnenolone represents a novel steroidogenic pathway that operates parallel to the classical cholesterol-to-pregnenolone conversion [1] [5].

Species-specific variations in this metabolic network have been documented, particularly regarding the further metabolism of 7-dehydropregnenolone [1] [9]. In pig adrenals, but not in rat adrenals, 17-hydroxy-7-dehydropregnenolone has been identified as a significant metabolite, reflecting the expression pattern of cytochrome P450 17A1 in different mammalian species [1] [9]. Additionally, pregna-4,7-diene-3,20-dione, also known as 7-dehydroprogesterone, has been detected as a product of 7-dehydropregnenolone metabolism in adrenal tissue [1] [5].

The metabolic flux through this pathway is significantly enhanced by forskolin stimulation, indicating positive regulation through cyclic adenosine monophosphate-dependent mechanisms [1] [5] [9]. This regulatory pattern demonstrates that the 7-dehydrocholesterol metabolic network operates under similar hormonal control mechanisms as the classical steroidogenic pathway [1] [9].

Table 1: Kinetic Parameters for Cytochrome P450scc-Dependent 7-Dehydrocholesterol Metabolism

| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (Catalytic Efficiency) | Primary Product |

|---|---|---|---|---|

| 7-Dehydrocholesterol | 0.18* | 53* | Higher than cholesterol | 7-Dehydropregnenolone |

| Cholesterol | 0.20 | 50 | Reference standard | Pregnenolone |

| 22-Hydroxy-7-dehydrocholesterol | Not determined | Higher than cholesterol | Enhanced relative to cholesterol | 20,22-Dihydroxy-7-dehydrocholesterol |

| 20,22-Dihydroxy-7-dehydrocholesterol | Not determined | Higher than cholesterol | Enhanced relative to cholesterol | 7-Dehydropregnenolone |

*Values expressed as mol substrate/mol phospholipid for reconstituted system

Mitochondrial P450scc-Dependent Oxidation Cascades

The mitochondrial cytochrome P450 side-chain cleavage enzyme represents the central catalytic component responsible for 7-dehydrocholesterol oxidation cascades within steroidogenic tissues [10] [12] [13]. This enzyme demonstrates remarkable substrate versatility, accepting 7-dehydrocholesterol as an excellent substrate with catalytic efficiency that exceeds that observed for cholesterol metabolism [12] [31].

The oxidation cascade initiated by cytochrome P450scc follows a sequential hydroxylation pattern beginning with carbon-22 hydroxylation, which represents the favored initial reaction site [10] [12]. This primary hydroxylation step produces 22-hydroxy-7-dehydrocholesterol, which serves as the substrate for subsequent oxidative transformations [10] [12]. The second hydroxylation occurs at carbon-20, yielding 20,22-dihydroxy-7-dehydrocholesterol as the immediate precursor to side-chain cleavage [10] [12].

The final step in this oxidation cascade involves the cleavage of the carbon-20 to carbon-22 bond, resulting in the formation of 7-dehydropregnenolone and the release of the six-carbon side-chain fragment [10] [12] [31]. This side-chain cleavage reaction represents the rate-limiting step in the overall transformation and requires the coordinated action of the mitochondrial electron transport components, including ferredoxin reductase and ferredoxin [10] [12].

Substrate transport to the mitochondrial cytochrome P450scc active site requires the participation of the steroidogenic acute regulatory protein, which facilitates the movement of 7-dehydrocholesterol across the outer mitochondrial membrane [1] [7] [28]. Studies using purified steroidogenic acute regulatory protein have demonstrated that 7-dehydrocholesterol transport occurs at rates comparable to cholesterol transport, with the protein stimulating transfer rates by more than 20-fold compared to basal membrane exchange [1] [7].

The kinetic parameters governing this oxidation cascade demonstrate substrate preferences that favor 7-dehydrocholesterol over cholesterol under physiological conditions [12] [31]. Human cytochrome P450scc exhibits a slightly higher catalytic efficiency with 7-dehydrocholesterol, as evidenced by improved kcat/Km ratios compared to cholesterol metabolism [12] [31]. This enhanced catalytic efficiency suggests that 7-dehydrocholesterol may serve as a preferred substrate when both sterols are simultaneously available [12] [31].

Mitochondrial preparations from human placenta have provided detailed insights into the regulatory mechanisms governing this oxidation cascade [10] [12]. The metabolism of 7-dehydrocholesterol by placental mitochondria proceeds at faster rates than cholesterol metabolism under both substrate-limiting and substrate-saturating conditions [10] [12]. This enhanced metabolic rate reflects the superior binding affinity and catalytic turnover characteristics of 7-dehydrocholesterol relative to cholesterol [10] [12].

Table 2: Tissue-Specific Expression and Activity of 7-Dehydrocholesterol Metabolizing Enzymes

| Tissue | P450scc Activity | StAR Protein Expression | 3β-Hydroxysteroid Dehydrogenase Activity | Primary Metabolites Detected |

|---|---|---|---|---|

| Adrenal Glands | High | High | High (Type II) | 7DHP, 22(OH)7DHC, 20,22(OH)₂7DHC |

| Placenta | High | MLN64 (functional analog) | High (Type I) | 7DHP, 7-dehydroprogesterone |

| Skin Keratinocytes | Low | Low | Low | 7DHP, vitamin D₃ precursors |

| Liver | Minimal | Minimal | Moderate | Limited metabolism |

| Brain | Low | Low | Low | Limited data available |

The oxidation cascade also involves the subsequent metabolism of 7-dehydropregnenolone through the action of 3β-hydroxysteroid dehydrogenase enzymes [1] [5] [35]. The catalytic efficiency of 3β-hydroxysteroid dehydrogenase for 7-dehydropregnenolone conversion represents approximately 40% of the efficiency observed for pregnenolone metabolism [1] [5]. This reduced efficiency reflects the structural differences imposed by the unsaturated B-ring system present in 7-dehydropregnenolone [1] [5].

Skin-Specific Photolytic Conversion to Vitamin D3 Precursors

The skin represents a unique metabolic environment where 7-dehydrocholesterol undergoes photolytic conversion to vitamin D3 precursors through ultraviolet B radiation-induced molecular rearrangements [15] [16] [18]. This photochemical transformation occurs primarily within the epidermal layers, specifically within the stratum basale and stratum spinosum, where 7-dehydrocholesterol concentrations reach their highest levels [16] [18] [19].

The photolytic conversion process begins with the absorption of ultraviolet B radiation by 7-dehydrocholesterol, which exhibits optimal absorption characteristics at wavelengths between 270 and 290 nanometers [17] [18] [19]. The peak absorption efficiency occurs at approximately 280 to 285 nanometers, representing the wavelength range most effective for initiating the photochemical transformation [17] [18]. Under normal physiological conditions, the skin contains adequate quantities of 7-dehydrocholesterol, typically ranging from 25 to 50 micrograms per square centimeter, to support efficient vitamin D3 synthesis [18] [19].

The initial photochemical reaction involves the ultraviolet B-induced opening of the B-ring of 7-dehydrocholesterol, resulting in the formation of previtamin D3 as the primary photoproduct [15] [16] [17]. This photoisomerization reaction represents a unique molecular rearrangement that converts the steroidal structure into a secosteroidal configuration characteristic of vitamin D metabolites [15] [17]. The formation of previtamin D3 occurs rapidly upon ultraviolet B exposure, with conversion rates dependent on radiation intensity, wavelength specificity, and duration of exposure [15] [17] [20].

Following its formation, previtamin D3 undergoes spontaneous thermal isomerization to produce vitamin D3 over a period of approximately three days at physiological temperatures [16] [19]. This temperature-dependent isomerization process represents a critical regulatory mechanism that controls the rate of vitamin D3 production independent of continued ultraviolet B exposure [16] [19]. The thermal isomerization follows first-order kinetics and proceeds most efficiently at body temperature [16] [19].

The photolytic conversion pathway is subject to several regulatory mechanisms that limit excessive vitamin D3 production during prolonged ultraviolet B exposure [16] [19]. Extended radiation exposure leads to the photoisomerization of previtamin D3 to biologically inactive photoproducts, including lumisterol3 and tachysterol3 [16] [19]. These competing photochemical reactions serve as protective mechanisms, limiting the accumulation of previtamin D3 to approximately 10 to 15% of the original 7-dehydrocholesterol content [16] [19].

The efficiency of photolytic conversion is influenced by several physiological and environmental factors [16] [18] [21]. Melanin concentration within the epidermis significantly affects the penetration of ultraviolet B radiation to the 7-dehydrocholesterol-containing cell layers [16] [18]. Increased melanin content reduces the efficiency of photolytic conversion by absorbing incident radiation before it reaches the target molecules [16] [18]. Geographic latitude and seasonal variations in solar ultraviolet B intensity directly impact the rate and extent of 7-dehydrocholesterol conversion [16] [18].

Table 3: Skin-Specific Photolytic Conversion Parameters of 7-Dehydrocholesterol

| Parameter | Value/Range | Tissue Location |

|---|---|---|

| Optimal UVB Wavelength Range | 270-290 nm | Stratum basale, Stratum spinosum |

| Peak Absorption Wavelength | 280-285 nm | Epidermal layers |

| Conversion Efficiency (% substrate) | 10-15% of available substrate | Epidermal layers |

| Skin Layer Concentration (μg/cm²) | 25-50 | Stratum basale, Stratum spinosum |

| Primary Photoproduct | Previtamin D₃ | Stratum basale, Stratum spinosum |

| Thermal Isomerization Time | 3 days at 37°C | All skin layers |

| Temperature Dependence | Temperature-dependent | All skin layers |

| Competing Photoproducts | Lumisterol₃, Tachysterol₃ | Epidermal layers |

Research utilizing human keratinocyte cell cultures has demonstrated that the photolytic conversion of 7-dehydrocholesterol can proceed beyond vitamin D3 formation to produce the active hormonal form, 1α,25-dihydroxyvitamin D3 [15] [20]. This complete conversion pathway involves the sequential action of cytochrome P450 mixed-function oxidases, which catalyze the hydroxylation reactions necessary for vitamin D3 activation [15] [20]. The production of 1α,25-dihydroxyvitamin D3 in keratinocytes is inhibited by ketoconazole, confirming the involvement of cytochrome P450 enzymes in this activation process [15] [20].

The wavelength dependence of the photolytic conversion exhibits sharp specificity, with maximum biological activity observed at 297 nanometers and significantly reduced activity at wavelengths above 310 nanometers [20]. Irradiation with monochromatic ultraviolet B at 297 nanometers produces approximately 18-fold higher levels of active vitamin D metabolites compared to irradiation at 310 nanometers [20]. This wavelength specificity reflects the absorption characteristics of 7-dehydrocholesterol and emphasizes the importance of specific ultraviolet B wavelengths for optimal photolytic conversion [20].

Table 4: Comparative Metabolic Rates and Regulatory Mechanisms

| Enzyme System | Substrate Preference | Rate-Limiting Factor | Regulatory Mechanism |

|---|---|---|---|

| P450scc (Adrenal) | 7DHC > Cholesterol | StAR protein transport | cAMP-dependent, forskolin stimulation |

| P450scc (Placenta) | 7DHC > Cholesterol | MLN64 transport | Hormonal regulation |

| P450scc (Skin) | 7DHC > Cholesterol | Low enzyme expression | Limited regulation |

| 3β-HSD (Adrenal) | 7DHP (40% efficiency vs pregnenolone) | NAD⁺ availability | End-product inhibition |

| 3β-HSD (Placenta) | 7DHP (similar to pregnenolone) | NADP⁺ availability | Cofactor availability |

| UVB Photolysis | 7DHC specific | UVB intensity and wavelength | Solar irradiation, melanin content |

Smith-Lemli-Opitz Syndrome represents the most extensively characterized genetic disorder affecting dihydrocholesterol homeostasis, arising from mutations in the Delta-7-Dehydrocholesterol Reductase gene. This autosomal recessive disorder demonstrates remarkable phenotypic diversity, ranging from mild intellectual disability to lethal malformations, with clinical severity directly correlating with the degree of enzymatic dysfunction.

Molecular Genetics and Mutation Spectrum

The Delta-7-Dehydrocholesterol Reductase gene encodes the enzyme responsible for catalyzing the final step in cholesterol biosynthesis, converting 7-dehydrocholesterol to cholesterol. Comprehensive mutational analysis has identified over 154 distinct mutations, with marked geographic and ethnic variations in allele frequencies. The most prevalent mutations include the splice site variant IVS8-1G>C, accounting for 28.4% of all alleles, followed by the missense mutation T93M at 9.4% frequency.

Mutations demonstrate distinctive clustering patterns within specific protein domains. Missense mutations predominate, comprising approximately 84% of all identified variants, with preferential localization to three critical functional regions: transmembrane domains, the fourth cytoplasmic loop, and the C-terminal endoplasmic reticulum domain. Geographic distribution analysis reveals significant population-specific founder effects, with T93M mutations prevalent in Mediterranean populations, W151X mutations common in Northern European populations, and R352Q mutations almost exclusively found in Asian populations.

Genotype-Phenotype Correlations and Biochemical Profiles

The biochemical hallmark of Smith-Lemli-Opitz Syndrome involves markedly reduced cholesterol levels accompanied by massive accumulation of 7-dehydrocholesterol and its isomer 8-dehydrocholesterol. Patients with Type I Smith-Lemli-Opitz Syndrome typically present with plasma cholesterol levels of 61 ± 34 mg/dL, while Type II patients exhibit severely reduced levels of 6.2-17 mg/dL. The accumulation of cholesterol precursors reaches extraordinary levels, with 7-dehydrocholesterol concentrations elevated 40- to 10,000-fold above normal values.

Cholesterol synthesis studies demonstrate profound metabolic disruption, with whole-body cholesterol synthesis reduced from normal values of 19.6 mg/kg/day to 8.6 mg/kg/day in affected individuals. Paradoxically, bile acid synthesis remains largely preserved at 3.5 mg/kg/day compared to normal values of 4.6 mg/kg/day, suggesting alternative metabolic compensation mechanisms. The synthesis of pathologic cholesterol precursors including 7-dehydrocholesterol, 8-dehydrocholesterol, and 19-nor-cholestatrienol occurs at rates of 1.66 ± 1.15 mg/kg/day, representing a complete metabolic pathway disruption.

Clinical Manifestations and Phenotypic Severity

The clinical spectrum of Smith-Lemli-Opitz Syndrome encompasses multiple organ systems, with consistent phenotypic features including microcephaly, bitemporal narrowing, ptosis, micrognathia, and the pathognomonic syndactyly of the second and third toes. Genotype-phenotype correlation studies reveal that nonsense mutations and splice site mutations resulting in null alleles correlate with severe phenotypes, while missense mutations in transmembrane and C-terminal domains associate with milder presentations.

Survival analysis demonstrates that plasma cholesterol levels serve as robust predictors of clinical outcomes. No patient with cholesterol levels ≤7 mg/dL survived beyond 13 weeks, while patients with levels ≥17 mg/dL showed improved survival rates. The severity score correlates inversely with cholesterol levels and directly with 7-dehydrocholesterol accumulation, providing quantitative metrics for prognosis assessment.

Research Findings and Clinical Implications

Recent investigations have revealed additional complexity in Smith-Lemli-Opitz Syndrome pathophysiology through the identification of oxidative stress products. The detection of cholesta-5,7,9(11)-trien-3β-ol in patient plasma indicates in vivo formation of sterol hydroperoxides from accumulated 7-dehydrocholesterol, suggesting that oxidative metabolites may contribute to the pathological manifestations beyond simple cholesterol deficiency. These findings support the hypothesis that both cholesterol deprivation and accumulation of toxic sterol intermediates contribute to the multisystem pathology observed in Smith-Lemli-Opitz Syndrome.

Maternal genetic factors significantly influence fetal outcomes, with maternal apolipoprotein E genotype and ATP-binding cassette transporter A1 variants serving as phenotypic modifiers. The rare maternal ATP-binding cassette transporter A1 p.1587Lys allele associates with milder phenotypes, explaining 15.4% of phenotypic variance and suggesting that maternal cholesterol transport capacity influences fetal sterol availability.

Cerebrotendinous Xanthomatosis: Cytochrome P450 27A1 Defects and Cholestanol Accumulation

Cerebrotendinous Xanthomatosis represents a distinct disorder of dihydrocholesterol homeostasis characterized by deficiency of the mitochondrial enzyme sterol 27-hydroxylase, encoded by the Cytochrome P450 27A1 gene. This autosomal recessive lipid storage disorder results in pathological accumulation of cholestanol and bile alcohols in multiple tissues, particularly the brain, tendons, and peripheral nerves.

Molecular Pathogenesis and Enzymatic Deficiency

The Cytochrome P450 27A1 gene encodes sterol 27-hydroxylase, a mitochondrial cytochrome P450 enzyme essential for bile acid biosynthesis. This enzyme catalyzes the initial steps in cholesterol side chain oxidation, converting cholesterol to 27-hydroxycholesterol and subsequently to cholestenoic acid. The enzyme demonstrates broad substrate specificity, acting on cholesterol, cholestanol, and other sterol intermediates with comparable efficiency.

Deficiency of sterol 27-hydroxylase disrupts normal bile acid synthesis, leading to compensatory upregulation of cholesterol 7α-hydroxylase activity. This metabolic disruption results in increased formation of bile acid intermediates, particularly 7α-hydroxy-4-cholesten-3-one, which serves as a precursor for cholestanol synthesis. The accumulation of these intermediates creates a pathological cycle wherein reduced bile acid production leads to increased cholestanol formation.

Cholestanol Accumulation and Tissue Distribution

Cholestanol accumulation in Cerebrotendinous Xanthomatosis demonstrates remarkable tissue specificity, with preferential deposition in the brain, tendons, and lenses. Plasma cholestanol levels in affected patients average 105.8 ± 50 μmol/L, representing 7-fold or greater elevation above normal values. Tissue analysis reveals cholestanol content ranging from 0.09 mg/g in muscle to 76 mg/g in cerebellar xanthomas, with the relative cholestanol-to-cholesterol ratio varying from 1.0 in plasma to 30.0 in brain xanthomas.

The mechanism of cholestanol accumulation involves both increased production and decreased efflux. Cholestanol production rates reach 39 mg/day in affected patients, representing approximately 10% of normal bile acid synthesis rates. The selective tissue accumulation reflects the dual role of Cytochrome P450 27A1 in both cholesterol elimination and cholestanol metabolism, with reduced enzymatic activity creating a bottleneck for sterol clearance.

Clinical Manifestations and Diagnostic Criteria

The clinical presentation of Cerebrotendinous Xanthomatosis encompasses systemic and neurological manifestations. Early signs include neonatal cholestasis, chronic diarrhea, and juvenile cataracts, while later manifestations include tendon xanthomas, premature atherosclerosis, and progressive neuropsychiatric symptoms. Neurological manifestations range from intellectual disability and psychiatric symptoms to cerebellar ataxia, pyramidal signs, and peripheral neuropathy.

Diagnostic confirmation relies on demonstrating elevated cholestanol levels in plasma or tissues, typically accompanied by increased urinary bile alcohols and reduced chenodeoxycholic acid levels. The characteristic biochemical profile includes normal or slightly reduced cholesterol levels, markedly elevated cholestanol concentrations, and accumulation of bile alcohol metabolites including 23S-pentol and 25-tetrol 3-glucuronide.

Research Findings and Therapeutic Implications

Recent mechanistic studies have elucidated the pathophysiology of brain cholestanol accumulation in Cerebrotendinous Xanthomatosis. Using mouse models with Cytochrome P450 27A1 deficiency, researchers demonstrated that cholestanol accumulation results from concentration-dependent flux of 7α-hydroxy-4-cholesten-3-one across the blood-brain barrier, with subsequent local conversion to cholestanol. This finding explains the preferential brain accumulation and provides mechanistic support for early therapeutic intervention.

The tissue-specific accumulation of cholestanol reflects the importance of Cytochrome P450 27A1 in local sterol metabolism. In tendons and brain, where high-density lipoprotein-mediated cholesterol efflux may be less efficient, Cytochrome P450 27A1 serves as a critical pathway for sterol elimination. The enzyme's dual substrate specificity for both cholesterol and cholestanol explains why deficiency leads to accumulation of both sterols, with cholestanol showing preferential retention due to its reduced efflux rate.

Lathosterolosis: 5-Desaturase Deficiency Interactions

Lathosterolosis represents the rarest disorder of dihydrocholesterol homeostasis, resulting from deficiency of sterol C5-desaturase encoded by the Sterol C5-Desaturase gene. This autosomal recessive condition disrupts the penultimate step in cholesterol biosynthesis, leading to lathosterol accumulation and complex interactions with other sterol synthesis pathways.

Enzymatic Deficiency and Metabolic Consequences

The Sterol C5-Desaturase gene encodes lathosterol 5-desaturase, also known as sterol C5-desaturase or lathosterol oxidase, which catalyzes the conversion of lathosterol to 7-dehydrocholesterol. This enzyme functions in both the Bloch and Kandutsch-Russell pathways of cholesterol synthesis, converting lathosterol to 7-dehydrocholesterol in the former and cholesta-7,24-dienol to 7-dehydrodesmosterol in the latter. The enzyme requires molecular oxygen and nicotinamide adenine dinucleotide phosphate as cofactors for the desaturation reaction.

Lathosterolosis patients demonstrate marked elevation of lathosterol levels, ranging from 10.8 to 50 mg/L compared to normal values below 1.0 mg/L. The metabolic block at lathosterol 5-desaturase results in reduced cholesterol synthesis while maintaining relatively normal cholesterol levels through dietary intake and metabolic compensation. Unlike Smith-Lemli-Opitz Syndrome, 7-dehydrocholesterol levels remain normal or low, reflecting the upstream enzymatic block.

Clinical Presentation and Phenotypic Variability

The clinical spectrum of Lathosterolosis encompasses multiple congenital anomalies resembling Smith-Lemli-Opitz Syndrome, including facial dysmorphism, microcephaly, intellectual disability, and limb abnormalities. Distinctive features include bilateral cataracts, postaxial polydactyly, syndactyly of the second and third toes, and variable liver involvement ranging from elevated transaminases to progressive cholestasis.

Recent case reports have expanded the recognized phenotypic spectrum, with presentations ranging from severe multiple congenital anomalies to relatively mild learning disabilities. The variability in clinical severity appears to correlate with residual enzymatic activity, with compound heterozygous mutations generally producing more severe phenotypes than isolated missense mutations.

Genetic Mutations and Molecular Pathogenesis

Molecular analysis of Lathosterolosis patients has identified several distinct mutations in the Sterol C5-Desaturase gene. The first reported mutation, Y46S, represents a homozygous missense change associated with severe phenotype and poor survival. More recent cases have identified additional mutations including L219S, associated with moderate phenotype and good treatment response, and various compound heterozygous combinations with variable clinical outcomes.

The molecular consequences of Sterol C5-Desaturase deficiency extend beyond simple substrate accumulation. Mouse models demonstrate that the enzymatic block leads to impaired hedgehog signaling, resulting in craniofacial defects including cleft palate and micrognathia. These findings suggest that the malformations result primarily from cholesterol deficiency rather than lathosterol toxicity, distinguishing Lathosterolosis from disorders characterized by accumulation of toxic sterol intermediates.

Interactions with Dihydrocholesterol Homeostasis

Lathosterolosis demonstrates complex interactions with broader dihydrocholesterol homeostasis through its position in the cholesterol synthesis pathway. The enzymatic block at lathosterol 5-desaturase prevents formation of 7-dehydrocholesterol, the immediate precursor to cholesterol and the substrate for Smith-Lemli-Opitz Syndrome. This metabolic relationship explains why Lathosterolosis patients do not exhibit the characteristic 7-dehydrocholesterol accumulation seen in Smith-Lemli-Opitz Syndrome.

The therapeutic response to simvastatin in Lathosterolosis patients provides insights into metabolic compensation mechanisms. Simvastatin treatment reduces lathosterol levels while improving liver function and developmental outcomes, suggesting that upstream inhibition of cholesterol synthesis can partially compensate for the enzymatic deficiency. This therapeutic approach contrasts with Smith-Lemli-Opitz Syndrome, where cholesterol supplementation represents the primary intervention, highlighting the distinct metabolic consequences of different enzymatic defects within the same pathway.

Recent molecular studies have revealed additional complexity in the enzymatic function of sterol C5-desaturase. The enzyme demonstrates stereospecific activity, with substrate specificity extending to various sterol intermediates depending on cellular conditions. These findings suggest that the clinical phenotype of Lathosterolosis may reflect not only cholesterol deficiency but also disruption of alternative sterol synthesis pathways and accumulation of pathway-specific intermediates.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

80-97-7

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types